molecular formula C21H25BrN2OS B15153977 2-(4-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-(4-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B15153977
M. Wt: 433.4 g/mol
InChI Key: PZRBVADPKFNFKU-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a bromophenyl group, a methylbutan-2-yl group, and a thia-diazatricyclic core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and methylbutan-2-yl precursors, followed by their incorporation into the thia-diazatricyclic core through a series of condensation and cyclization reactions. Common reagents used in these reactions include brominating agents, alkylating agents, and cyclization catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-11-(2-methylbutan-2-yl)-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7)-dien-3-one stands out due to its unique combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25BrN2OS

Molecular Weight

433.4 g/mol

IUPAC Name

2-(4-bromophenyl)-7-(2-methylbutan-2-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H25BrN2OS/c1-4-21(2,3)13-7-10-15-16(11-13)26-20-17(15)19(25)23-18(24-20)12-5-8-14(22)9-6-12/h5-6,8-9,13,18,24H,4,7,10-11H2,1-3H3,(H,23,25)

InChI Key

PZRBVADPKFNFKU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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